4-CHLOROANILINE-UL-14C
Description
Contextualizing 4-Chloroaniline (B138754) in Environmental and Biological Research
4-Chloroaniline's journey into the environment often begins as a consequence of industrial effluent and its use in agriculture. nih.govnih.gov Once released, its behavior is governed by a complex interplay of physical, chemical, and biological processes. In aquatic systems, it can undergo photodegradation when exposed to sunlight, with measured half-lives ranging from a few hours to several days. nih.govwho.int However, it can also adsorb to suspended particles and sediment, potentially leading to long-term contamination. nih.gov
The primary concern in environmental research is the biodegradation of 4-chloroaniline. Numerous studies have focused on identifying microorganisms capable of breaking down this compound. nih.govoup.com Bacteria, particularly species like Pseudomonas, Acinetobacter, and Klebsiella, have been shown to utilize 4-chloroaniline as a source of carbon and nitrogen. nih.govoup.com These biodegradation pathways are crucial for the natural attenuation of 4-CA in contaminated soils and water. nih.gov However, the efficiency of this degradation can be highly variable and is often slow, with the potential for the formation of persistent and sometimes more toxic intermediates. nih.gov
From a biological standpoint, research investigates the metabolic fate of 4-chloroaniline within organisms. When absorbed, it can undergo various transformations, including N-acetylation and hydroxylation, followed by conjugation with sulfates or glucuronides to facilitate excretion. nih.gov Understanding these metabolic pathways is key to assessing its potential for bioaccumulation and its toxicological profile.
The Role of Uniform 14C-Labeling in Mechanistic Investigations
The use of radiolabeled compounds, particularly those labeled with Carbon-14 (B1195169) (¹⁴C), is a cornerstone of modern mechanistic studies in drug metabolism, environmental fate, and toxicology. nih.govnih.gov The ¹⁴C isotope, being a long-lived beta emitter, allows for highly sensitive and quantitative detection of the labeled molecule and its derivatives in complex biological and environmental matrices. nih.gov
Uniformly labeling the benzene (B151609) ring of 4-chloroaniline with ¹⁴C (4-CHLOROANILINE-UL-14C) offers a significant advantage. This strategy ensures that the radiolabel remains with the core structure of the molecule through most metabolic and degradative transformations. This is critical for:
Tracing and Mass Balance Studies: Researchers can accurately track the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo. nih.govresearchgate.net By measuring the radioactivity in various tissues, excreta (urine and feces), and even expired air (as ¹⁴CO₂), a complete picture of the compound's disposition can be constructed. nih.gov
Metabolite Identification: The radioactivity serves as a flag to detect and isolate metabolites, even those present at very low concentrations. nih.govresearchgate.net This is often achieved by coupling chromatographic separation techniques with radioactivity detection.
Environmental Fate Studies: In soil and water, ¹⁴C-labeling allows for the quantification of mineralization (conversion to ¹⁴CO₂), the formation of bound residues in soil organic matter, and uptake into plants and other organisms. nih.govacs.org This provides a clear understanding of the compound's persistence and distribution in terrestrial and aquatic ecosystems.
Binding Studies: The interaction of 4-chloroaniline with macromolecules such as proteins and nucleic acids can be quantitatively assessed, providing insights into potential mechanisms of toxicity.
The high sensitivity of detection associated with ¹⁴C-labeled compounds means that studies can be conducted at environmentally and biologically relevant concentrations, providing more accurate data for risk assessment. nih.gov
Scope and Research Trajectories of 4-CHLOROANILINE-UL-14C Studies
Research utilizing 4-CHLOROANILINE-UL-14C has been pivotal in elucidating its behavior in both biological and environmental systems. Key research trajectories include:
Metabolism in Model Organisms: Studies in laboratory animals, such as rats, using ¹⁴C-labeled 4-chloroaniline have been instrumental in identifying the major metabolic pathways. who.intnih.gov These studies help to compare metabolic profiles across different species and to understand the biotransformation processes that lead to detoxification or, in some cases, bioactivation.
Soil Fate and Bound Residue Formation: A significant area of research has focused on the long-term fate of 4-chloroaniline in soil ecosystems. Using 4-CHLOROANILINE-UL-14C, scientists have been able to quantify the extent of its mineralization to ¹⁴CO₂ versus its incorporation into non-extractable, or "bound," soil residues. nih.gov These studies are critical for understanding the long-term persistence and bioavailability of the compound and its degradation products in agricultural land.
Plant Uptake and Metabolism: Investigations using the radiolabeled compound have examined its uptake from the soil by plants. acs.org This research helps to determine the potential for 4-chloroaniline to enter the food chain.
The data generated from these studies are essential for developing accurate environmental models and for establishing regulatory guidelines for the use and disposal of 4-chloroaniline and related compounds.
Research Findings on 4-Chloroaniline Degradation and Fate
The following tables summarize key findings from studies on the biodegradation and environmental fate of 4-chloroaniline, some of which have been facilitated by the use of its ¹⁴C-labeled isotopologue.
Table 1: Bacterial Degradation of 4-Chloroaniline
This table presents a summary of bacterial strains identified as capable of degrading 4-chloroaniline.
| Bacterial Strain | Degradation Efficiency | Key Pathway/Enzyme | Reference |
| Acinetobacter baumannii CA2 | 60-75% degradation of 0.2 mM 4-CA | Modified ortho-cleavage pathway, chlorocatechol 1,2-dioxygenase | nih.gov |
| Pseudomonas putida CA16 | 60-75% degradation of 0.2 mM 4-CA | Modified ortho-cleavage pathway, chlorocatechol 1,2-dioxygenase | nih.gov |
| Klebsiella sp. CA17 | 60-75% degradation of 0.2 mM 4-CA | Modified ortho-cleavage pathway, chlorocatechol 1,2-dioxygenase | nih.gov |
| Pseudomonas sp. CA-1 | 76.57% reduction of 70 mg/L 4-CA | Deamination, hydroxylation, ring-cleavage | nih.gov |
Table 2: Environmental Fate of ¹⁴C-Labeled 4-Chloroaniline in Soil
This table shows the distribution of radioactivity after the application of ¹⁴C-labeled 4-chloroaniline to soil in a laboratory study.
| Time Period | Mineralization (% of applied ¹⁴C as ¹⁴CO₂) | Bound Residues (% of applied ¹⁴C) | Extractable Residues (% of applied ¹⁴C) | Reference |
| 16 weeks | 12-17% | 86% | 1-4% | nih.gov |
| 6 weeks | 7.5% | Not specified | Not specified | nih.gov |
Properties
CAS No. |
108321-68-2 |
|---|---|
Molecular Formula |
C6H6ClN |
Molecular Weight |
139.507 |
Origin of Product |
United States |
Synthesis and Radiochemical Labeling Methodologies of 4 Chloroaniline Ul 14c
Strategies for Uniform 14C-Labeling of Aromatic Amines
Uniformly labeling an aromatic ring with carbon-14 (B1195169) presents a significant synthetic challenge. The primary goal is to incorporate the 14C isotope into every carbon position of the benzene (B151609) ring, providing a stable tracer for metabolic and environmental studies. The most direct and common strategy for achieving uniform labeling in aromatic compounds like 4-chloroaniline (B138754) is to begin the synthesis with a precursor that already contains a uniformly 14C-labeled aromatic ring.
The fundamental starting material for most 14C-labeled organic compounds is barium [¹⁴C]-carbonate. manufacturingchemist.com Through a series of complex industrial or laboratory-scale syntheses, this simple inorganic carbon source can be converted into key building blocks like [U-¹⁴C]benzene. Once a uniformly labeled benzene or a simple derivative is produced, it can be carried through a series of chemical reactions to build more complex molecules. For aromatic amines, this typically involves the introduction of an amino group or a precursor functional group onto the pre-labeled aromatic ring. This precursor-based approach is generally favored over attempting to construct the aromatic ring from smaller, labeled fragments, a process that is often low-yielding and can result in non-uniform label distribution.
Precursor Selection and Radiolabel Incorporation Pathways
The synthesis of 4-chloroaniline-UL-14C is not achieved by the direct chlorination of aniline (B41778), as this reaction is difficult to control and tends to over-chlorinate. wikipedia.org The established industrial route for the non-labeled compound involves the reduction of 4-chloronitrobenzene. ontosight.aiwikipedia.org This pathway is adapted for the radiolabeled synthesis.
A common and logical synthetic pathway for 4-chloroaniline-UL-14C begins with a commercially available, uniformly labeled precursor such as [U-¹⁴C]chlorobenzene. annualreviews.org This starting material ensures the uniform distribution of the carbon-14 label in the final product. The synthesis proceeds in two main steps:
Nitration: [U-¹⁴C]Chlorobenzene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group (-NO₂) onto the benzene ring, primarily at the para position (position 4) relative to the chlorine atom, yielding [U-¹⁴C]4-nitrochlorobenzene.
Reduction: The resulting [U-¹⁴C]4-nitrochlorobenzene is then reduced to the corresponding amine. This can be accomplished using various methods, such as catalytic hydrogenation with a catalyst like Raney nickel or by using reducing agents like iron in an acidic medium. ontosight.aichemicalbook.com This step converts the nitro group into an amino group (-NH₂), completing the synthesis of 4-chloroaniline-UL-14C.
Table 1: Synthetic Pathway for 4-Chloroaniline-UL-14C
| Step | Reactant | Reagents | Product |
| 1 | [U-¹⁴C]Chlorobenzene | HNO₃ / H₂SO₄ | [U-¹⁴C]4-nitrochlorobenzene |
| 2 | [U-¹⁴C]4-nitrochlorobenzene | Catalytic Hydrogenation (e.g., Raney Ni, H₂) or Fe/HCl | 4-Chloroaniline-UL-14C |
Purification and Characterization of 4-CHLOROANILINE-UL-14C for Research Purity
For use in tracer studies, both high chemical and radiochemical purity are essential. After synthesis, the crude 4-chloroaniline-UL-14C must be purified to remove any unreacted starting materials, byproducts, or solvents. Standard purification techniques such as distillation or recrystallization are employed. inchem.org
Characterization is a multi-faceted process to confirm the identity, purity, and integrity of the labeled compound.
Chemical Identity and Purity: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with UV detection are used to confirm the chemical structure and assess its purity against a non-labeled reference standard. iarc.fr The physical properties of the synthesized compound, such as its melting point, should match those of pure, non-labeled 4-chloroaniline.
Radiochemical Purity: This is determined by separating the compound using HPLC or Thin-Layer Chromatography (TLC) and measuring the radioactivity distribution with a radioactivity detector. The goal is to ensure that all detected radioactivity corresponds to the 4-chloroaniline peak and not to any radioactive impurities. A radiochemical purity of >98% is typically required for research applications. almacgroup.com
Position of the Label: While the synthetic route starting from a UL-precursor is designed to ensure uniform labeling, advanced techniques like ¹³C-NMR (if a stable ¹³C-labeled analogue is prepared) or degradation studies could be used to confirm the label distribution if required.
Table 2: Physical and Chemical Properties of 4-Chloroaniline
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₆ClN | ontosight.ainih.gov |
| Molecular Weight | 127.57 g/mol | sigmaaldrich.com |
| Appearance | Colorless to slightly amber crystalline solid | who.intchemicalbook.com |
| Melting Point | 67-70 °C | chemicalbook.com |
| Boiling Point | 232 °C | chemicalbook.com |
| Water Solubility | 2.6 g/L at 20 °C | wikipedia.orginchem.org |
Isotopic Dilution and Specific Activity Considerations in Tracer Synthesis
Specific Activity is a critical parameter for any radiotracer, representing the amount of radioactivity per unit mass or mole of a substance. It is typically expressed in units like Curies per mole (Ci/mol) or millicuries per millimole (mCi/mmol). The theoretical maximum specific activity for a compound singly labeled with ¹⁴C is approximately 62.4 mCi/mmol. manufacturingchemist.com For 4-chloroaniline-UL-14C, which contains six carbon atoms, the theoretical maximum specific activity would be six times this value, or approximately 374.4 mCi/mmol.
In practice, the synthesized radiochemical is often produced at a very high specific activity. However, for many biological or environmental experiments, such a high level of radioactivity is unnecessary and can be prohibitively expensive. Therefore, a process called isotopic dilution is frequently used. This involves mixing the highly active, labeled compound (4-chloroaniline-UL-14C) with a precisely known amount of pure, non-labeled ("cold") 4-chloroaniline. This reduces the specific activity to a level that is suitable for the intended experiment while increasing the total amount of material to a more manageable quantity. For example, studies on the metabolism of para-chloroaniline in rats have utilized the compound at a specific activity of 5 mCi/mmol, a level achieved through isotopic dilution. nih.gov This adjustment allows researchers to administer a sufficient mass of the compound for physiological relevance while maintaining a detectable and quantifiable radioactive signal.
Environmental Transformation Pathways of 4 Chloroaniline Ul 14c
Photochemical Degradation Mechanisms
Photochemical degradation, driven by the energy of sunlight, is a primary route for the transformation of 4-chloroaniline (B138754) in aquatic environments. who.int The process involves the absorption of light, leading to the cleavage of chemical bonds and the formation of various transient species and stable products.
The photolysis of 4-chloroaniline in aqueous solutions is a complex process initiated by the absorption of UV radiation. This leads to the photoinduced heterolytic dehalogenation (cleavage of the carbon-chlorine bond), forming a carbene known as 4-iminocyclohexa-2,5-dienylidene as the first detectable transient species. acs.org This intermediate is highly reactive and its subsequent reactions dictate the final product distribution. acs.org
In the presence of oxygen, this carbene can react to form an iminoquinone O-oxide. acs.org Further reactions and transformations lead to a variety of products. Studies using UV light (λ >290 nm) on air-saturated water containing 4-chloroaniline have identified 4-chloronitrobenzene and 4-chloronitrosobenzene (B1211902) as photooxidation products. lookchem.com Other identified intermediates include 4-aminophenol (B1666318) and polymers. lookchem.com
In photocatalytic systems, such as those employing titanium dioxide (TiO₂), the degradation pathways are often initiated by hydroxyl radicals (•OH). These highly reactive species can attack the 4-chloroaniline molecule in several ways:
Amino Group Substitution: The •OH radical can substitute the amino group, leading to the formation of 4-chlorophenol. researchgate.netincdecoind.ro
Hydrogen Abstraction: Abstraction of a hydrogen atom from the amino group forms an aniline (B41778) radical. This radical can then dimerize to form 4,4'-dichloroazobenzene, which is subsequently oxidized to 4-chloronitrobenzene. researchgate.netincdecoind.ro
Dechlorination and Hydroxylation: A heterolytic mechanism can occur where HCl is released, forming aniline. Aniline is then oxidized by •OH radicals to produce 4-aminophenol. researchgate.netincdecoind.ro
These initial aromatic intermediates can be further oxidized to benzoquinone, which then undergoes ring cleavage to form smaller carboxylic acids and, ultimately, complete mineralization to inorganic ions like Cl⁻, NO₃⁻, and NH₄⁺, along with CO₂ and H₂O. researchgate.netmdpi.com Oligomerization reactions, leading to larger molecules, are also a significant pathway in the photoinduced oxidative degradation of 4-chloroaniline. researchgate.net
Table 1: Major Photochemical Transformation Products of 4-Chloroaniline
| Initial Process | Key Intermediate(s) | Major Transformation Product(s) | Reference(s) |
|---|---|---|---|
| Direct Photolysis | 4-iminocyclohexa-2,5-dienylidene | 4-aminophenol, 4-chloronitrobenzene, Polymers | acs.orglookchem.com |
| TiO₂ Photocatalysis | Aniline radical, Hydroxyl adduct | 4-chlorophenol, 4,4'-dichloroazobenzene, 4-aminophenol, Benzoquinone | researchgate.netincdecoind.romdpi.com |
| Fe(III)-Photoinduction | Radical cation (4-CA•+) | Oligomers, p-Benzoquinone monoimine | researchgate.net |
The rate of photochemical degradation of 4-chloroaniline is influenced by various factors, including pH, the presence of photosensitizers, and the wavelength of light. Direct photolysis in aqueous solutions is generally rapid, with measured half-lives in river water ranging from 2 to 7 hours under the influence of light. who.int
Kinetic studies using compound-specific isotope analysis (CSIA) have provided deeper insights into the reaction mechanisms. By irradiating 4-chloroaniline at a wavelength of 254 nm across a pH range of 2.0 to 9.0, significant variations in carbon and nitrogen isotope enrichment factors were observed. nih.govacs.org These variations suggest that the degradation proceeds via different excited states—specifically, the excited triplet and singlet states of 4-chloroaniline—each associated with a distinct heterolytic dechlorination pathway. nih.govacs.org The presence of a quencher for the excited singlet state confirmed that different reaction pathways lead to distinct isotopic signatures, which can be used to identify specific photolytic reactions in the environment. nih.gov
The quantum yield, a measure of the efficiency of a photochemical process, is also a key kinetic parameter. While specific values for 4-chloroaniline can vary, the rapid degradation observed in environmental simulations indicates a relatively efficient photochemical transformation process. who.int
Abiotic Chemical Transformation Mechanisms
Beyond light-induced reactions, 4-chloroaniline can be transformed by other non-biological chemical processes in the environment, such as reactions with strong oxidants like ozone or through hydrolysis.
Ozonolysis is an effective process for the degradation of 4-chloroaniline in water. nih.govznaturforsch.com When ozone is introduced into an aqueous solution of 4-chloroaniline, the substrate is decomposed into a mixture of carboxylic acids. nih.govznaturforsch.com With prolonged treatment, these can be completely degraded. nih.govznaturforsch.com
The degradation process, followed by spectroscopy, shows a decrease in the characteristic absorption of 4-chloroaniline and the formation of new products. znaturforsch.com Initially, an increase in absorption around 280 nm suggests the formation of aromatic intermediates. znaturforsch.com A notable change in pH is also observed during ozonolysis; an initial increase to pH 9 is attributed to the formation of ammonia, followed by a rapid decrease as carboxylic acids are formed. znaturforsch.com Combining ozonolysis with gamma-irradiation has been shown to be even more efficient in degrading 4-chloroaniline. nih.govznaturforsch.com
Hydrolysis is the process of a chemical reaction with water. For 4-chloroaniline itself, hydrolysis is generally considered a slow process under typical environmental pH and temperature conditions. However, its precursor compounds can undergo hydrolysis to form it. For example, hydrolysis is a primary factor in the generation of 4-chloroaniline from the degradation of chlorhexidine. usp-pqmplus.org This degradation is influenced by time, temperature, and pH. usp-pqmplus.org Similarly, the hydrolysis of 4-chlorophenyl isocyanate proceeds through an intermediate carbamic acid, which then decomposes to form 4-chloroaniline and carbon dioxide. rsc.org
Other abiotic transformations include reactions with metal oxides found in soils and sediments. For instance, 4-chloroaniline reacts with manganese oxides like birnessite and pyrolusite, as well as ferric oxide. lookchem.com The reaction rate is fastest with birnessite. lookchem.com The primary oxidation products identified in these reactions were 4,4'-dichloroazobenzene and 4-chloro-4'-hydroxydiphenylamine. lookchem.com In anoxic environments, 4-chloroaniline can be formed via the abiotic reduction of 4-chloronitrobenzene by Fe(II) associated with magnetite. asm.org
Microbial Biodegradation Mechanisms
Microorganisms play a crucial role in the ultimate fate of 4-chloroaniline in soil and water. Several bacterial strains have been identified that can utilize 4-chloroaniline as a source of carbon and nitrogen. nih.gov
The initial step in the aerobic biodegradation of 4-chloroaniline is typically an oxidative deamination catalyzed by an aniline dioxygenase. This reaction converts 4-chloroaniline into 4-chlorocatechol (B124253) and ammonia. frontiersin.org From this central intermediate, the degradation proceeds via ring cleavage, most commonly through a modified ortho-cleavage pathway. nih.govfrontiersin.orgacademicjournals.org This involves the enzyme chlorocatechol 1,2-dioxygenase, which cleaves the aromatic ring of 4-chlorocatechol to form 3-chloro-cis,cis-muconic acid. academicjournals.org Subsequent enzymatic steps further break down the molecule, eventually leading to its mineralization. frontiersin.org
Several bacterial species, including Acinetobacter baumannii, Pseudomonas putida, and Klebsiella sp., have been isolated from soil and shown to degrade 4-chloroaniline, achieving 60-75% degradation efficiency with an equimolar release of the chloride ion. nih.gov In some cases, the presence of a more easily degradable co-substrate, such as aniline, can enhance the biodegradation rate of 4-chloroaniline. academicjournals.orgnih.gov Bioremediation strategies like biostimulation (adding nutrients or co-substrates) and bioaugmentation (adding specific degrading microbes) have been shown to be effective in cleaning up 4-chloroaniline-contaminated soils, achieving up to 75% degradation within four weeks in some soil types. epa.gov
Table 2: Microbial Genera Involved in 4-Chloroaniline Biodegradation
| Bacterial Genus | Degradation Pathway | Key Enzyme(s) | Reference(s) |
|---|---|---|---|
| Acinetobacter | Modified ortho-cleavage | Chlorocatechol 1,2-dioxygenase | nih.govfrontiersin.org |
| Pseudomonas | Modified ortho-cleavage | Aniline dioxygenase, Catechol 1,2-dioxygenase | nih.govacademicjournals.orgnih.gov |
| Klebsiella | Modified ortho-cleavage | Chlorocatechol 1,2-dioxygenase | nih.govepa.gov |
| Comamonas | Ortho-cleavage | Catechol 1,2-dioxygenase | academicjournals.org |
| Stenotrophomonas | Ortho-cleavage | Not specified | academicjournals.org |
Bacterial Catabolic Pathways of Chloroanilines
Bacteria have evolved diverse and efficient mechanisms to degrade chloroanilines, often utilizing them as a source of carbon and nitrogen. oup.com The initial steps in the bacterial catabolism of 4-chloroaniline typically involve the conversion of the parent compound into a less stable intermediate, which can then be funneled into central metabolic pathways. nih.gov
A predominant route for the bacterial degradation of 4-chloroaniline proceeds through an ortho-cleavage pathway, with 4-chlorocatechol emerging as a key intermediate. nih.govfrontiersin.orgacademicjournals.org This pathway is initiated by the enzymatic conversion of 4-chloroaniline to 4-chlorocatechol. frontiersin.org For instance, in Acinetobacter baylyi strain GFJ2, two distinct pathways for 4-chloroaniline degradation have been identified, both of which can lead to the formation of 4-chlorocatechol, which is then metabolized via an ortho-cleavage pathway. nih.gov
The ortho-cleavage pathway, also known as the β-ketoadipate pathway, involves the ring fission of the catechol intermediate by a catechol 1,2-dioxygenase. academicjournals.org This enzymatic step results in the formation of 3-chloro-cis,cis-muconic acid. academicjournals.org Subsequent enzymatic reactions convert this intermediate into compounds that can enter the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the aromatic ring. nih.gov Several bacterial strains, including Brevundimonas diminuta and members of a bacterial consortium containing Pseudomonas and Comamonas species, have been shown to utilize this pathway for chloroaniline degradation. frontiersin.orgacademicjournals.org
The table below summarizes key intermediates and enzymes involved in the ortho-cleavage pathway of 4-chloroaniline.
| Intermediate Compound | Key Enzyme(s) | Bacterial Strain Example(s) | Reference(s) |
| 4-Chlorocatechol | Aniline dioxygenase, Chloroaniline dioxygenase | Acinetobacter baylyi GFJ2, Pseudomonas putida T57 | frontiersin.orgnih.govnih.gov |
| 3-Chloro-cis,cis-muconic acid | Catechol 1,2-dioxygenase | Bacterial consortium (Pseudomonas, Comamonas) | academicjournals.org |
| Maleylacetic acid | Muconate cycloisomerase | Brevundimonas diminuta | frontiersin.org |
| 3-Ketoadipic acid | Maleylacetate reductase | Brevundimonas diminuta | frontiersin.org |
The removal of the chlorine substituent, or dehalogenation, is a critical step in the detoxification and complete degradation of chloroanilines. This process can occur at different stages of the catabolic pathway.
One identified mechanism is the initial dehalogenation of the parent compound. For example, Acinetobacter baylyi GFJ2 can dehalogenate 3,4-dichloroaniline (B118046) to 4-chloroaniline, which then enters the degradation pathway. nih.govnih.govnih.gov This same strain also demonstrates a pathway where 4-chloroaniline is dehalogenated to aniline, which is subsequently degraded via catechol and the ortho-cleavage pathway. nih.govnih.gov
Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is another important mechanism, particularly under anaerobic conditions. epa.gov While hydrolytic dehalogenation, the replacement of a halogen with a hydroxyl group, is also a known mechanism for some halogenated aromatic compounds. nih.gov The enzymes responsible for these dehalogenation reactions, known as dehalogenases, can be highly specific. nih.govepa.gov For instance, cell-free extracts of certain anaerobic bacteria have shown dehalogenation activity that is inducible by the presence of the halogenated molecule. epa.gov
The following table outlines different dehalogenation mechanisms observed in bacterial degradation of chloroanilines.
| Dehalogenation Type | Description | Example Organism/System | Reference(s) |
| Initial Dehalogenation | Removal of chlorine from the parent chloroaniline molecule. | Acinetobacter baylyi GFJ2 | nih.govnih.govnih.gov |
| Reductive Dehalogenation | Replacement of a chlorine atom with a hydrogen atom. | Anaerobic bacteria | epa.gov |
| Hydrolytic Dehalogenation | Replacement of a chlorine atom with a hydroxyl group. | Pseudomonas sp. | nih.gov |
Dioxygenases are a crucial class of enzymes that initiate the aerobic degradation of many aromatic compounds, including chloroanilines. frontiersin.org These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, typically leading to the formation of a dihydroxylated intermediate, such as a catechol. frontiersin.orgnih.gov
Aniline dioxygenase and chloroaniline dioxygenase are key multicomponent enzymes that catalyze the oxidative deamination of chloroanilines to form the corresponding chlorocatechols. frontiersin.org For example, the chloroaniline dioxygenase of Comamonas testosteroni WDL7 is composed of large and small dioxygenase subunits and a reductase. nih.gov Toluene (B28343) dioxygenase from Pseudomonas putida T57 has also been shown to be effective in the degradation of 4-chloroaniline. nih.gov This enzyme can catalyze both 1,2- and 2,3-dioxygenation of 4-chloroaniline, yielding 4-chlorocatechol and 2-amino-5-chlorophenol (B1209517), respectively. nih.gov The introduction of the entire toluene dioxygenase operon into P. putida T57 significantly enhanced its 4-chloroaniline degradation activity. nih.govresearchgate.net
The table below details specific dioxygenase systems involved in chloroaniline degradation.
| Enzyme System | Function | Bacterial Strain | Reference(s) |
| Aniline Dioxygenase | Oxidative deamination of chloroaniline to chlorocatechol. | General chloroaniline degraders | frontiersin.org |
| Chloroaniline Dioxygenase | Conversion of 3-chloroaniline (B41212) to 4-chlorocatechol. | Comamonas testosteroni WDL7 | nih.gov |
| Toluene Dioxygenase | 1,2- and 2,3-dioxygenation of 4-chloroaniline. | Pseudomonas putida T57 | nih.gov |
Fungal Degradation Pathways of Chloroanilines
Fungi represent another significant group of microorganisms capable of transforming chloroanilines. epa.gov Their metabolic strategies often differ from those of bacteria and can involve both intracellular and extracellular enzymatic processes. nih.govresearchgate.net
Fungal degradation of chloroanilines often occurs through cometabolism, where the fungus transforms the compound without using it as a primary energy or nutrient source. epa.gov This process is frequently mediated by non-specific enzymes produced by the fungus for other purposes, such as lignin (B12514952) degradation. nih.gov
One example of fungal transformation of 4-chloroaniline is through N-hydroxylation, as demonstrated by Fusarium oxysporum. epa.gov This fungus metabolizes 4-chloroaniline to 4-chlorophenylhydroxylamine (B1217613), which can be further converted to 4-chloronitrosobenzene and 4-chloronitrobenzene. epa.gov Condensation reactions can also occur, leading to the formation of 4,4'-dichloroazobenzene and 4,4'-dichloroazoxybenzene. epa.gov Another observed transformation is acylation, which produces 4-chloroacetanilide. epa.gov The fungus Isaria fumosorosea SP535 has also been identified as a potent degrader of p-chloroaniline, with the cytochrome P450 enzyme system playing a significant role in its metabolism. researchgate.netnih.gov
Fungi secrete a variety of powerful extracellular enzymes that can act on a broad range of substrates, including xenobiotics like chloroanilines. nih.gov These enzymes are particularly important in the initial breakdown of complex organic molecules.
Ligninolytic enzymes, such as peroxidases and laccases, are key players in the fungal degradation of aromatic pollutants. nih.gov These enzymes have a low substrate specificity and can catalyze the oxidation of a wide array of phenolic compounds. nih.gov For example, laccase, in the presence of humic substances, can mediate the dehalogenation of chloroanilines through oxidative coupling reactions. nih.gov The expression of these extracellular enzymes is often regulated by nutrient availability, with production frequently increasing under conditions of low nitrogen concentration. nih.gov Fungal dehalogenases, which can be extracellular, have also been identified in various fungal species, suggesting their potential role in the biotransformation of chlorinated compounds. nih.gov
The table below lists some extracellular enzymes and their roles in fungal transformation of chloroanilines.
| Extracellular Enzyme | Function in Chloroaniline Transformation | Fungal Example(s) | Reference(s) |
| Laccase | Oxidative coupling leading to dehalogenation. | General ligninolytic fungi | nih.gov |
| Peroxidase | Free-radical mediated oxidative coupling. | General ligninolytic fungi | nih.gov |
| Dehalogenase | Removal of chlorine from the aromatic ring. | Candida sp. | nih.gov |
| Cytochrome P450 | Metabolism of p-chloroaniline. | Isaria fumosorosea SP535 | researchgate.netnih.gov |
Microbial Community Dynamics in Degradation Systems
The transformation of 4-chloroaniline in the environment is largely driven by the complex activities of microbial communities. The dynamics within these communities, including the selection of specific degraders, their interactions, and the influence of external stimuli, are critical determinants of the compound's fate.
Enrichment and Isolation of Degrading Microorganisms
The isolation of microorganisms capable of degrading 4-chloroaniline is a fundamental step in understanding its bioremediation potential. Enrichment culture techniques have been successfully employed to select and isolate potent bacterial strains from contaminated environments. These methods typically involve exposing microbial communities from sources like agricultural soil or industrial wastewater to 4-chloroaniline as a primary or sole source of carbon and nitrogen.
Several studies have documented the successful isolation of bacteria with the ability to break down 4-chloroaniline. nih.gov For instance, three Gram-negative bacteria, identified as Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17, were isolated from agricultural soil. nih.gov These strains demonstrated the ability to utilize 4-chloroaniline as their sole carbon and nitrogen source, a significant finding as many previously identified organisms required a co-substrate. nih.govacademicjournals.org Their degradation efficiency for a 0.2 mM concentration of 4-chloroaniline ranged from 60-75%, accompanied by an equimolar release of chloride ions. nih.gov
In other research, a bacterial consortium was isolated from Indonesian agricultural soil using a mixture of aniline and 4-chloroaniline as the main carbon sources. microbiologyresearch.org This consortium comprised four distinct species: Chryseobacterium indologenes SB1, Comamonas testosteroni SB2, Pseudomonas corrugata SB4, and Stenotrophomonas maltophilia SB5. microbiologyresearch.org Similarly, a study on effluent-contaminated soil isolated Pseudomonas stutzeri A, Comamonas testosterone (B1683101) B, Pseudomonas putida C, and Stenotrophomonas maltophilia D. academicjournals.org The requirement of a co-substrate like aniline in some cases highlights the metabolic diversity and specific conditions needed for degradation. academicjournals.org For example, some bacteria were only able to degrade chloroanilines when co-cultivated with aniline or provided with another nutrient source like glucose. academicjournals.org
Table 1: Examples of Isolated 4-Chloroaniline Degrading Microorganisms
| Microorganism/Consortium | Source | Key Findings | Reference |
|---|---|---|---|
| Acinetobacter baumannii CA2, Pseudomonas putida CA16, Klebsiella sp. CA17 | Agricultural Soil | Utilized 4-chloroaniline as a sole carbon and nitrogen source; achieved 60-75% degradation of 0.2 mM 4-CA. | nih.gov |
| Consortium (C. indologenes, C. testosteroni, P. corrugata, S. maltophilia) | Indonesian Agricultural Soil | Required a mixture of aniline and 4-chloroaniline for isolation; degradation involved interspecies interactions. | microbiologyresearch.org |
| Consortium (P. stutzeri, C. testosterone, P. putida, S. maltophilia) | Effluent Contaminated Soil | Utilized a mixture of aniline and 4-chloroaniline; demonstrated preference for aniline over 4-CA. | academicjournals.org |
Interspecies Interactions in Microbial Consortia
The degradation of complex organic compounds like 4-chloroaniline is often not accomplished by a single microbial species but by a consortium of interacting microorganisms. academicjournals.orgmicrobiologyresearch.org These interactions can be synergistic, where the metabolic activities of different species complement each other to achieve complete degradation.
Studies on bacterial consortia have revealed that the complete breakdown of 4-chloroaniline often relies on metabolic cooperation. microbiologyresearch.org For example, in a consortium isolated from Indonesian soil, it was found that while Pseudomonas corrugata SB4 could grow on 4-chloroaniline alone, Stenotrophomonas maltophilia SB5 was able to utilize the intermediate metabolite, 4-chlorocatechol. microbiologyresearch.org This suggests a stepwise degradation process where one species initiates the breakdown and another detoxifies or further metabolizes the resulting products. microbiologyresearch.org The degradation of 4-chloroaniline by this consortium was characterized by the accumulation of 4-chlorocatechol, indicating that the breakdown of this intermediate was a rate-limiting step. microbiologyresearch.org
The presence of a more easily degradable substrate, such as aniline, can significantly influence these interactions. Research has shown that bacteria in a consortium often prefer to utilize aniline before beginning to degrade 4-chloroaniline. academicjournals.orgmicrobiologyresearch.org While this can lead to a lag in the removal of the chlorinated compound, the initial growth on aniline can build up the necessary biomass and induce the enzymes required for the subsequent breakdown of 4-chloroaniline. academicjournals.org The degradation pathway in these consortia often proceeds via an ortho-cleavage pathway, where enzymes like catechol 1,2-dioxygenase convert 4-chlorocatechol to 3-chloro-cis,cis-muconic acid. academicjournals.orgmicrobiologyresearch.org However, these enzymes frequently show a higher affinity for the non-chlorinated equivalent, catechol, further illustrating the metabolic preferences within the consortium. academicjournals.orgmicrobiologyresearch.org The necessity of these interspecies interactions is highlighted by findings that isolated pure cultures from some consortia are unable to degrade the target compound on their own. cdnsciencepub.com
Biostimulation and Bioaugmentation Research Principles
Bioremediation strategies for sites contaminated with 4-chloroaniline often involve either biostimulation or bioaugmentation to enhance the degradation capabilities of the microbial communities present. nih.govresearchgate.net
Biostimulation is based on the principle of stimulating the growth and activity of indigenous microorganisms that are already capable of degrading the contaminant. nih.govresearchgate.net This is typically achieved by adding nutrients, electron acceptors, or other growth-limiting substances to the contaminated environment. In the context of 4-chloroaniline degradation, research has shown that adding a co-substrate like aniline can stimulate the indigenous microbial population, leading to enhanced degradation rates. nih.gov Laboratory experiments have also indicated that supplementing contaminated soil with inorganic phosphate (B84403) can stimulate the biodegradation of certain contaminants. researchgate.net The core idea is to overcome environmental limitations to allow the native degrading populations to flourish and perform the desired cleanup. researchgate.net
Bioaugmentation , on the other hand, involves the introduction of non-native microorganisms with specific-degrading capabilities to a contaminated site. nih.govresearchgate.net This approach is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways to degrade the contaminant or when the degradation rate is too slow. Research has demonstrated the effectiveness of bioaugmentation in 4-chloroaniline contaminated soil by introducing strains like Klebsiella sp. CA17. nih.gov
Comparative studies have evaluated the effectiveness of these strategies. In one such study, the degradation of 4-chloroaniline was compared in two different agricultural soils using natural attenuation (no intervention), biostimulation (with aniline), and bioaugmentation (with Klebsiella sp. CA17). nih.gov Both biostimulation and bioaugmentation were found to be significantly more effective than natural attenuation. nih.gov In one soil type, these enhanced techniques achieved 70-75% degradation within four weeks, compared to less than 10% by natural attenuation. nih.gov The success of both biostimulation and bioaugmentation depends heavily on site-specific characteristics, the nature of the indigenous microbial community, and the ability of the introduced organisms to survive and remain active in the new environment. nih.gov
Mineralization Kinetics and Carbon Cycling in Experimental Systems
The use of radiolabeled compounds, specifically 4-CHLOROANILINE-UL-14C (where "UL" stands for uniformly labeled), is indispensable for accurately tracking the fate of the compound in experimental systems. It allows researchers to quantify the extent of mineralization—the complete degradation of the organic molecule to inorganic products like carbon dioxide (¹⁴CO₂) and water—and to trace the flow of carbon through the microbial food web.
Studies using [ring-U-¹⁴C]-4-chloroaniline have provided direct evidence of its mineralization by microorganisms. For example, the white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 35% of the initial [ring-U-¹⁴C]-4-chloroaniline to ¹⁴CO₂. researchgate.net This demonstrates that the aromatic ring, which contains the bulk of the carbon and is often the most recalcitrant part of the molecule, can be completely broken down and integrated into the natural carbon cycle. ethz.ch
Mineralization kinetics describe the rate at which this breakdown occurs. Such studies are crucial for predicting the persistence of 4-chloroaniline in the environment and for designing effective bioremediation strategies. While specific kinetic data for 4-CHLOROANILINE-UL-14C is sparse in the reviewed literature, general principles from studies on chlorinated aromatics can be applied. The rate of mineralization can be influenced by several factors, including the initial concentration of the contaminant, the presence of co-substrates, and the specific microbial species involved. wur.nl For instance, the degradation of chloroanilines can be converted biologically to intermediates like 4-chlorophenylhydroxylamine, which can then undergo further reactions. epa.gov
The pathway of the ¹⁴C label provides insight into carbon cycling within the experimental system. Following the breakdown of 4-CHLOROANILINE-UL-14C, the ¹⁴C can be:
Released as ¹⁴CO₂ through microbial respiration.
Incorporated into the microbial biomass as cells use the carbon to build new cellular components.
Transformed into various metabolic intermediates.
Incorporated into soil organic matter, forming bound residues.
The improved double-vial radiorespirometric technique is a common method used to quantify the ¹⁴CO₂ evolved during the mineralization of ¹⁴C-labeled substrates, providing a direct measure of degradation. epa.gov
Table 2: Mineralization and Transformation of Labeled Chloroanilines
| Compound | Organism/System | Extent of Mineralization/Transformation | Key Intermediates/Products | Reference |
|---|---|---|---|---|
| [ring-U-¹⁴C]-4-chloroaniline | Phanerochaete chrysosporium | 35% mineralization to ¹⁴CO₂ | Fungal metabolites (unspecified) | researchgate.net |
| [ring-U-¹⁴C]-3,4-dichloroaniline | Phanerochaete chrysosporium | 50% mineralization to ¹⁴CO₂ | Fungal metabolites (unspecified) | researchgate.net |
Metabolic Investigations of 4 Chloroaniline Ul 14c in Experimental Biological Systems
Comparative Metabolic Pathways in In Vitro Models
In vitro models provide a controlled environment to study the initial biotransformation of 4-chloroaniline (B138754). These systems, primarily hepatic microsomes and cell cultures, are instrumental in identifying key metabolic pathways and the enzymes involved.
Hepatic Microsomal Metabolism and Metabolite Profiling
Liver microsomes are a rich source of cytochrome P450 (CYP) enzymes, which are central to the phase I metabolism of many foreign compounds. Studies using hepatic microsomes from various species, including rats and humans, have been pivotal in elucidating the initial oxidative pathways of 4-chloroaniline.
The primary metabolic reactions observed in hepatic microsomal incubations with 4-CHLOROANILINE-UL-14C are N-hydroxylation and C-hydroxylation (ring oxidation). oup.com N-hydroxylation leads to the formation of 4-chlorophenylhydroxylamine (B1217613), a reactive metabolite. nih.gov Ring hydroxylation, occurring at the ortho position to the amino group, yields 2-amino-5-chlorophenol (B1209517). who.int The formation of these metabolites is dependent on the presence of reduced pyridine (B92270) nucleotides (NADPH) and intact microsomes, confirming the role of CYP enzymes. oup.com Further oxidation of 4-chlorophenylhydroxylamine can lead to the formation of 4-chloronitrosobenzene (B1211902). who.int
Table 1: Major Metabolites of 4-CHLOROANILINE-UL-14C Identified in Hepatic Microsomal Assays
| Metabolite Name | Metabolic Pathway |
| 4-Chlorophenylhydroxylamine | N-hydroxylation |
| 2-Amino-5-chlorophenol | C-hydroxylation |
| 4-Chloronitrosobenzene | N-oxidation |
Cellular Metabolism and Enzyme Induction
While microsomes are excellent for studying phase I reactions, whole-cell systems provide a more complete picture, including phase II conjugation reactions. In vitro studies using cell cultures, such as soybean and wheat cells, have demonstrated that plant cells can also metabolize 4-chloroaniline. researchgate.net
In mammalian cell systems, the metabolites formed in phase I are often substrates for phase II conjugating enzymes. For instance, the hydroxylated metabolites can undergo glucuronidation and sulfation. oup.com While direct evidence for enzyme induction by 4-chloroaniline in these specific in vitro systems is limited in the provided search results, the metabolism of many xenobiotics is known to induce the expression of the very enzymes that metabolize them, a process that can alter the rate and profile of metabolite formation upon repeated exposure. wur.nl
Disposition and Transformation in In Vivo Animal Models (Non-Human)
In vivo studies in animal models such as rats, mice, and monkeys are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 4-CHLOROANILINE-UL-14C in a whole-organism context. iarc.fr
Identification and Characterization of Radiolabeled Metabolites
Following administration of 4-CHLOROANILINE-UL-14C to animals, a variety of radiolabeled metabolites have been identified in urine, feces, and bile. iarc.frnih.gov The metabolic profile in vivo is more complex than in vitro, encompassing both phase I and phase II metabolites.
Key phase I metabolic pathways identified in vivo include N-acetylation to form 4-chloroacetanilide and C-hydroxylation to produce 2-amino-5-chlorophenol. who.int The N-acetylated metabolite can be further oxidized. who.int N-oxidation to 4-chlorophenylhydroxylamine and its subsequent product, 4-chloronitrosobenzene, also occurs, particularly in erythrocytes. who.int
Table 2: Key Radiolabeled Metabolites of 4-CHLOROANILINE-UL-14C in In Vivo Models
| Metabolite | Species Detected In | Excretion Route |
| 2-Amino-5-chlorophenol | Rat, Mouse, Monkey | Urine |
| 4-Chloroacetanilide | Rat, Mouse, Monkey | Blood, Urine |
| 4-Chloroglycolanilide | Rat, Mouse, Monkey | Urine |
| 4-Chlorooxanilic acid | Rat, Mouse, Monkey | Urine |
| 2-Amino-5-chlorophenyl sulfate (B86663) | Rat, Mouse, Monkey | Urine |
| N-Acetyl-2-amino-5-chlorophenyl sulfate | Rat | Urine |
Conjugation Reactions and Excretion Pathways
Phase II conjugation reactions are critical for the detoxification and elimination of 4-chloroaniline metabolites. The primary conjugation pathways are sulfation and glucuronidation of the hydroxylated metabolites. oup.comwho.int For example, 2-amino-5-chlorophenol is readily conjugated with sulfate to form 2-amino-5-chlorophenyl sulfate, a major urinary metabolite in rats, mice, and monkeys. who.intiarc.fr This sulfate conjugate can also be N-acetylated before excretion. who.int
The vast majority of the administered radiolabel is excreted in the urine, with fecal excretion playing a minor role. who.intnih.gov In rats and mice, urinary excretion is rapid and extensive, accounting for a significant percentage of the dose within 24 to 48 hours. who.int This indicates efficient metabolism and clearance of the compound and its metabolites from the body.
Radiocarbon Distribution in Tissues for Mechanistic Insight
The distribution of the 14C-radiolabel from 4-CHLOROANILINE-UL-14C provides valuable insights into the compound's potential target organs and mechanisms of toxicity. Following administration to rats, radioactivity is distributed to various tissues. who.int
Initially, the highest concentrations of radioactivity are found in tissues such as the liver and kidney. who.intnih.gov However, the distribution changes over time, with higher concentrations later observed in the kidney medulla and spleen. who.int The liver, as the primary site of metabolism, shows significant accumulation of radioactivity. nih.gov Subcellular distribution studies in the liver and kidney have shown that the cytosolic fraction generally contains the highest levels of radioactivity, and covalent binding of reactive metabolites is highest in the hepatic microsomal fraction. nih.gov This covalent binding to macromolecules like proteins is a key mechanistic step in the toxicity of many arylamines. semanticscholar.org The persistence of radiolabel in blood cells is also a notable finding. iarc.fr
Mechanistic Elucidation of Metabolic Transformation Enzymes
The biotransformation of 4-chloroaniline is a complex process involving a variety of enzymatic systems that modify its structure, influencing its toxicological profile and excretion from biological systems. The key enzymes involved in its metabolism are broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily oxidations, are catalyzed by enzyme superfamilies such as Cytochrome P450 and Flavin-Containing Monooxygenases. Phase II reactions involve the conjugation of the parent compound or its metabolites with endogenous molecules, a process facilitated by various transferases. Hydrolases also play a role in the metabolic cascade.
Cytochrome P450 and Flavin-Containing Monooxygenase Systems
The initial oxidative metabolism of 4-chloroaniline is predominantly carried out by two major microsomal enzyme systems: the Cytochrome P450 (CYP450) superfamily and the Flavin-Containing Monooxygenase (FMO) system. turkjps.org Both are critical Phase I enzyme systems that introduce or expose functional groups on xenobiotics, preparing them for subsequent metabolic steps. turkjps.orgoptibrium.com
Cytochrome P450 (CYP450)
The CYP450 superfamily of heme-containing monooxygenases is responsible for a significant portion of drug and xenobiotic metabolism. optibrium.com In the case of aromatic amines like 4-chloroaniline, CYP450 enzymes catalyze several types of oxidative reactions, including N-oxidation and ring hydroxylation. nih.govmdpi.com
N-oxidation of 4-chloroaniline by CYP450 results in the formation of 4-chlorophenylhydroxylamine. mdpi.comnih.gov This metabolite is often considered a critical step in the bioactivation of chloroanilines, as phenylhydroxylamines can be further oxidized to reactive nitrosobenzene (B162901) metabolites. mdpi.com These reactive intermediates can covalently bind to cellular macromolecules. Studies have shown that induction of CYP450 enzymes can lead to a significant increase in the formation of adducts. For example, pretreatment with phenobarbital, a known CYP450 inducer, resulted in a marked increase in the covalent binding of 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) metabolites to globin in rats. nih.gov
Ring hydroxylation is another key pathway catalyzed by CYP450, leading to the formation of aminophenolic metabolites. core.ac.uk For 4-chloroaniline, this can result in the formation of 2-amino-5-chlorophenol. who.int This pathway is generally considered a detoxification route. nih.gov The specific CYP isoforms involved can vary, and their relative activities determine the balance between bioactivation (N-oxidation) and detoxification (ring-oxidation). nih.gov For instance, studies on the related compound 4-aminobiphenyl (B23562) (ABP) showed significant variation in N-oxidation rates across different human liver microsomal preparations, highlighting the role of genetic polymorphism in CYP enzymes. nih.gov
Flavin-Containing Monooxygenase (FMO)
FMOs are another class of NADPH-dependent monooxygenases found in the microsomal fraction of cells that catalyze the oxygenation of xenobiotics containing soft nucleophilic heteroatoms, such as nitrogen and sulfur. turkjps.orgnih.gov Like CYP450, FMOs are involved in the N-oxidation of arylamines. turkjps.orgcore.ac.uk The N-oxidation of 4-chloroaniline to 4-chlorophenylhydroxylamine can be mediated by both CYP450 and FMO systems. mdpi.com The relative contribution of each system can depend on the specific tissue and animal species. FMOs are generally considered to be protective enzymes, detoxifying xenobiotics. turkjps.org However, their role in the metabolism of specific compounds like 4-chloroaniline contributes to a complex metabolic profile where both detoxification and bioactivation can occur. mdpi.com
Research using inhibitors for these enzyme systems in isolated rat kidney cells has helped to elucidate their roles. The use of general CYP inhibitors, such as piperonyl butoxide and metyrapone, has been shown to attenuate the cytotoxicity of chloroaniline metabolites, suggesting a primary role for CYP450 in forming toxic species. mdpi.com
| Enzyme System | Primary Metabolic Reaction | Key Metabolite(s) | General Role | Reference |
|---|---|---|---|---|
| Cytochrome P450 (CYP450) | N-oxidation | 4-Chlorophenylhydroxylamine | Bioactivation | mdpi.comnih.gov |
| Cytochrome P450 (CYP450) | Ring Hydroxylation | 2-Amino-5-chlorophenol | Detoxification | nih.govcore.ac.uk |
| Flavin-Containing Monooxygenase (FMO) | N-oxidation | 4-Chlorophenylhydroxylamine | Bioactivation/Detoxification | mdpi.comcore.ac.uk |
Role of Hydrolases and Transferases
Following Phase I metabolism, 4-chloroaniline and its metabolites undergo Phase II conjugation reactions catalyzed by transferases, or are subject to enzymatic cleavage by hydrolases. These pathways generally increase water solubility and facilitate excretion.
Transferases
Transferases are a diverse group of enzymes that catalyze the transfer of functional groups from a donor molecule to the xenobiotic substrate. For 4-chloroaniline metabolism, N-acetyltransferases, sulfotransferases (SULTs), and UDP-glucuronyltransferases (UGTs) are particularly important. core.ac.ukresearchgate.net
N-Acetyltransferases (NATs): Acetylation is a major metabolic pathway for 4-chloroaniline. core.ac.ukwho.int N-acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of 4-chloroaniline, forming 4-chloroacetanilide. core.ac.ukwho.int This metabolite is readily formed in vivo. who.int In studies with medaka fish, N-acetylation was the predominant route of metabolism for 4-chloroaniline. nih.gov
Sulfotransferases (SULTs): Sulfation involves the transfer of a sulfonate group (SO₃⁻) from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated metabolites of 4-chloroaniline. For example, the ring-hydroxylated metabolite 2-amino-5-chlorophenol can be conjugated to form 2-amino-5-chlorophenyl sulfate. who.int This sulfate conjugate has been identified as a major urinary excretion product in rats, mice, and monkeys. who.int
UDP-Glucuronosyltransferases (UGTs): Glucuronidation is another major conjugation pathway where a glucuronic acid moiety is transferred from UDP-glucuronic acid (UDPGA) to the substrate. This process significantly increases the water solubility of the metabolites, aiding their elimination. core.ac.uk
Hydrolases
Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the context of xenobiotic metabolism, these can include esterases and amidases. While less prominent in the initial metabolism of the parent 4-chloroaniline, they can act on its metabolites. For instance, epoxide hydrolases are involved in the detoxification of reactive epoxide intermediates that can be formed during the oxidative metabolism of aromatic compounds. iarc.fr In microbial degradation pathways, hydrolases play a more direct role. Certain bacterial strains can initiate the degradation of chloroanilines via hydrolytic deamination, removing the amino group. gatech.edu
| Enzyme Class | Specific Enzyme Type | Reaction | Resulting Product/Action | Reference |
|---|---|---|---|---|
| Transferases | N-Acetyltransferase (NAT) | N-Acetylation | Forms 4-chloroacetanilide | nih.govcore.ac.ukwho.int |
| Sulfotransferase (SULT) | Sulfation | Forms sulfate conjugates (e.g., 2-amino-5-chlorophenyl sulfate) | core.ac.ukwho.int | |
| UDP-Glucuronosyltransferase (UGT) | Glucuronidation | Forms glucuronide conjugates | core.ac.uk | |
| Hydrolases | Various (e.g., amidases, epoxide hydrolases) | Hydrolysis | Cleavage of metabolites; detoxification of epoxides | iarc.frgatech.edu |
Research Methodologies and Analytical Techniques Utilizing 4 Chloroaniline Ul 14c
Radiometric Quantification Techniques
Radiometric techniques are fundamental for determining the total amount of radioactivity in a sample, which corresponds to the concentration of the parent compound and all its ¹⁴C-containing derivatives.
Liquid Scintillation Counting (LSC) is the most common method for quantifying the total radioactivity in liquid samples containing beta-emitting isotopes like ¹⁴C. nrc.gov The technique involves mixing the sample with a liquid scintillation cocktail in a vial. The cocktail contains a solvent and fluors that emit light when excited by the beta particles released during the radioactive decay of ¹⁴C. A Liquid Scintillation Counter detects these light flashes (scintillations), and the rate of these flashes is proportional to the amount of radioactivity in the sample. nrc.gov
In studies with 4-chloroaniline-UL-14C, LSC is used to measure the total ¹⁴C-residue in various matrices, such as soil extracts, water samples, or tissue homogenates. This provides a mass balance, ensuring that all derivatives of the initial compound are accounted for throughout the experiment. For instance, after exposing a test system to 4-chloroaniline-UL-14C, different fractions (e.g., aqueous extract, organic extract, solid residue) can be analyzed by LSC to determine the distribution of radioactivity. core.ac.uk The efficiency of the counting process can be affected by "quenching" (color or chemical interference), which is corrected for using internal or external standardization methods to ensure accurate quantification in disintegrations per minute (dpm). researchgate.net
Table 1: Key Parameters in Liquid Scintillation Counting for ¹⁴C
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Isotope | Carbon-14 (B1195169) (¹⁴C) | N/A |
| Half-life | The time required for half of the radioactive atoms to decay. | 5,730 years nrc.gov |
| Beta Energy (Max) | The maximum energy of the beta particles emitted by ¹⁴C. | 156.5 keV nrc.gov |
| Scintillation Cocktail | A mixture of a solvent (e.g., toluene) and fluors that produces light upon interaction with beta particles. | Various commercial and lab-prepared formulations are available. nih.gov |
| Counting Efficiency | The ratio of counts per minute (cpm) to disintegrations per minute (dpm), indicating the effectiveness of the detection. | Can exceed 80% for unquenched ¹⁴C samples. nih.gov |
Mineralization is the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO₂), water, and mineral salts. In studies with 4-chloroaniline-UL-14C, mineralization is the ultimate endpoint of biodegradation, indicating the complete breakdown of the aromatic ring structure. To quantify this, researchers measure the amount of ¹⁴CO₂ evolved from the test system. nih.gov
The experimental setup typically involves incubating the ¹⁴C-labeled compound in a closed system, such as a soil microcosm or a liquid culture, that is continuously purged with air. The effluent gas stream is passed through a series of traps containing an alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide, which captures the CO₂. At specific time intervals, aliquots of the trapping solution are collected and analyzed by Liquid Scintillation Counting to determine the amount of trapped ¹⁴CO₂. This data allows for the calculation of the cumulative mineralization over time, providing a rate and extent of degradation. asm.org This technique is crucial for assessing the persistence of 4-chloroaniline (B138754) and its potential for complete removal from the environment. osti.govscribd.com
Mass Balance Studies using Radiolabeled 4-Chloroaniline
Mass balance studies are fundamental in determining the environmental fate and distribution of chemical compounds. The use of 4-chloroaniline uniformly labeled with carbon-14 (4-chloroaniline-UL-¹⁴C) is a critical technique that allows for the precise tracking and quantification of the parent compound and its derivatives across various environmental compartments. This method provides a comprehensive accounting of the total applied radioactivity, ensuring that all transformation products, including volatile compounds, extractable residues, and non-extractable (bound) residues, are monitored.
In environmental fate studies, a known quantity of ¹⁴C-labeled 4-chloroaniline is introduced into a controlled system, such as a soil microcosm or an aquatic environment. nih.gov Over time, samples are taken from different compartments (e.g., soil, water, air, and biota) to determine the distribution of the radiolabel.
Key findings from mass balance studies in soil environments reveal that 4-chloroaniline has a strong tendency to form unextractable, or bound, residues within the soil matrix. tandfonline.comscispace.com Studies conducted over several months under outdoor conditions showed that a significant portion of the applied radioactivity becomes incorporated into soil organic matter, particularly humic acids. tandfonline.comtandfonline.com For example, after a 20-week incubation period in soil, 32.4% of the initial ¹⁴C radioactivity was recovered in the soil, with only 0.3% in plants and 0.1% in leachate, demonstrating low mobility and bioavailability. researchgate.net The mineralization of 4-chloroaniline to ¹⁴CO₂ is generally a slow process, indicating persistence of the aromatic ring structure in the environment. researchgate.net
In aquatic systems, the fate of 4-chloroaniline is also tracked using ¹⁴C tracers. Such studies have been used to determine biodegradation rates in surface water and activated sludge. nih.govresearchgate.net These experiments measure the evolution of ¹⁴CO₂ and the decline of the parent compound to establish kinetic rate constants, which are crucial for environmental risk assessments. nih.gov
The following table summarizes data from representative mass balance studies, illustrating the distribution of ¹⁴C from 4-chloroaniline in different environmental systems.
Table 1: Distribution of ¹⁴C-4-Chloroaniline in Environmental Mass Balance Studies
| Study Type | Matrix | Incubation Time | % of Applied ¹⁴C as Parent Compound | % of Applied ¹⁴C as Bound Residues | % of Applied ¹⁴C Mineralized to ¹⁴CO₂ | Reference |
|---|---|---|---|---|---|---|
| Aerobic Soil Metabolism | Soil | 120 days | Decreasing over time | >50% | Not specified | tandfonline.comacs.org |
| Anaerobic Aquatic Metabolism | Soil/Water System | 363 days | Not specified | Up to 49.8% (total system) | Not specified | tandfonline.com |
| Outdoor Lysimeter Study | Soil/Barley Plants | 20 weeks | Not specified | 32.4% (in soil) | 7.5% | researchgate.net |
| Biodegradation Test | Activated Sludge | Short-term (hours) | Degradation follows first-order kinetics | Not applicable | Measured to determine rate constant | nih.gov |
Advanced Isotopic Tracing Techniques in Complex Matrices
Beyond quantitative mass balance, ¹⁴C-labeled 4-chloroaniline is utilized in advanced isotopic tracing techniques to investigate complex interactions and mechanisms within environmental matrices like soil. These methods provide deeper insights into biodegradation pathways, the bioavailability of residues, and the specific microorganisms responsible for transformation processes.
One of the most powerful advanced techniques is DNA-based Stable Isotope Probing (SIP) . While often performed with the stable isotope ¹³C, the principles are directly applicable to ¹⁴C. researchgate.netitrcweb.org In this method, a microbial community in a complex matrix, such as soil, is exposed to the ¹⁴C-labeled substrate. Microorganisms that actively metabolize the substrate incorporate the ¹⁴C into their cellular components, including their DNA. asm.orgnih.govnih.gov By separating the "heavy" ¹⁴C-labeled DNA from the unlabeled DNA via density gradient centrifugation, researchers can identify the specific microbes responsible for the degradation of the compound through subsequent genetic sequencing. nih.gov This technique has been instrumental in identifying novel bacterial groups involved in the degradation of aniline (B41778) derivatives and other pollutants, linking microbial identity directly to ecosystem function without the need for cultivation. nih.gov
Another advanced application is the study of non-extractable or "bound" residues . A significant portion of 4-chloroaniline in soil becomes bound to organic matter, primarily humic and fulvic acids. tandfonline.comtandfonline.com Isotopic tracing with 4-chloroaniline-UL-¹⁴C is essential for understanding the nature of this binding and the long-term fate and bioavailability of these residues. tandfonline.comdntb.gov.ua Studies have shown that binding often involves the formation of covalent bonds between the aniline molecule and humic precursors like catechol. tandfonline.comtandfonline.com While these bound residues show significantly slower degradation rates than the parent compound, isotopic tracing has demonstrated that they are not entirely inert. tandfonline.comtandfonline.com Slow mineralization to ¹⁴CO₂ and limited uptake by plants can still occur, with bioavailability depending on the specific soil fraction to which the residue is bound. tandfonline.comtandfonline.com Residues bound to fulvic acids, for instance, tend to be more bioavailable than those bound to humic acids. tandfonline.comtandfonline.com
The following table highlights findings from advanced isotopic tracing studies, focusing on the identification of microbial degraders and the characterization of bound residues.
Table 2: Application of Advanced Isotopic Tracing for 4-Chloroaniline and Related Compounds
| Technique | Matrix | Key Finding | Implication | Reference |
|---|---|---|---|---|
| DNA-Stable Isotope Probing (SIP) | Contaminated Soil | Identified specific bacterial genera (e.g., Variovorax, Pigmentiphaga) as active degraders of aniline-related aromatic compounds. | Directly links microbial identity to the biodegradation function in a complex community. | nih.gov |
| Bound Residue Analysis | Soil | ¹⁴C-4-chloroaniline forms covalent bonds with humic acid precursors. | Explains the mechanism behind the formation of persistent, non-extractable residues. | tandfonline.comtandfonline.com |
| Bound Residue Bioavailability | Soil / Plants | Degradation of ¹⁴C-residues bound to humic acids is slower than those bound to fulvic acids. Plant uptake is also lower from humic acids. | The type of soil organic matter controls the long-term risk and bioavailability of bound residues. | tandfonline.comtandfonline.com |
| Mineralization Studies | Non-autoclaved Soil | Confirmed mineralization of ¹⁴C-4-chloroaniline to ¹⁴CO₂ (7.5% of applied radioactivity) is a microbially-mediated process. | Demonstrates the ultimate fate of the carbon skeleton and the role of microorganisms in its complete degradation. | researchgate.net |
Theoretical and Computational Approaches in 4 Chloroaniline Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Kinetics
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or property of a chemical based on its molecular structure. ecetoc.org These models establish a mathematical relationship between chemical structure descriptors and a specific endpoint, such as the rate of degradation. ecetoc.orgresearchgate.net
In the context of 4-chloroaniline (B138754), QSAR models have been developed to understand its degradation kinetics in advanced oxidation processes. One study investigated the degradation of 18 phenols and 4 anilines, including 4-chloroaniline, by peroxydisulfate (B1198043) activated with multiwalled carbon nanotubes (MWCNTs). wpmucdn.com The degradation kinetics followed a Langmuir-Hinshelwood model, and QSAR analyses were established to predict both the equilibrium adsorption constant (K) and the surface reaction rate constant (kr). The analysis for the adsorption constant suggested that the affinity between organic compounds like 4-chloroaniline and the MWCNTs is primarily driven by π-π interactions. wpmucdn.com
Another QSAR study, while focused on skin sensitization potential rather than degradation, provides relevant insights into the reactivity of 4-chloroaniline. This model correlated the allergenic potential of various anilines and phenols with quantum chemical properties. nih.govresearchgate.net The research identified the energy of the highest occupied molecular orbital (ϵHOMO) as the most critical descriptor for predicting skin sensitization. nih.govresearchgate.net For 4-chloroaniline, classified as a moderate sensitizer (B1316253), the model yielded a predicted sensitization potential value (P) of 0.656. nih.gov This indicates that properties derived from its molecular orbital energies are key to modeling its reactivity. nih.govresearchgate.net
| Model Type | Application | Key Descriptor(s) | Finding for 4-Chloroaniline |
| Langmuir-Hinshelwood Kinetics & QSAR | Degradation by PDS/MWCNTs | Molecular Properties (related to π-π interactions) | Adsorption onto carbon nanotubes is a key step in its degradation process. wpmucdn.com |
| QSAR for Skin Sensitization | Prediction of Allergic Potential | Energy of Highest Occupied Molecular Orbital (ϵHOMO) | Classified as a moderate sensitizer with a predicted potential (P) of 0.656. nih.gov |
Molecular Docking and Enzyme-Substrate Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ijesm.co.in It is widely used to simulate the interaction between a small molecule (ligand), such as 4-chloroaniline or its derivatives, and a protein's active site. ijesm.co.in This method provides valuable insights into binding affinity, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and the potential biological activity of the compound. ijesm.co.in
Several studies have employed molecular docking to investigate the interaction of 4-chloroaniline-based compounds with various protein targets:
Antifungal Activity: A novel triazole derivative, 2-(3-adamantan-1-yl)-1H-1,2,4-triazol-5-yl)-4-chloroaniline, was identified through molecular docking as a potent inhibitor of chitin (B13524) deacetylase, an essential enzyme in fungi like Aspergillus niger. mdpi.com
Anticancer Potential: Docking simulations suggest that compounds derived from 4-chloroaniline are potential anticancer agents because they can target critical cancer-related proteins. ijesm.co.in In one study, a series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives, synthesized using 4-chloroaniline as a precursor, were docked against the aromatase enzyme, a target in breast cancer therapy. rsc.org One promising compound exhibited a strong binding energy of -8.6 kcal/mol, interacting with key residues ALA306 and THR310 in the enzyme's active site. rsc.org
CYP450 Inhibition: An azo dye synthesized from 4-chloroaniline showed good binding affinity towards six different enzymes of the cytochrome P450 (CYP450) family in docking studies. The nitrogen atoms of the azo bond were found to be significantly involved in the binding interactions with all six enzymes.
Antimicrobial Targets: A Schiff base derived from 4-chloroaniline and vanillin (B372448) was docked against proteins from Klebsiella pneumoniae (PDB: 7BYE) and the fungus Candida albicans (PDB: 4LEB). The simulations resulted in binding energies of -3.40 kcal/mol and -4.51 kcal/mol, respectively, suggesting potential antimicrobial mechanisms. researchgate.net
| Derivative of 4-Chloroaniline | Target Enzyme/Protein (Organism) | Predicted Binding Energy (kcal/mol) | Key Finding |
| 2-(3-adamantan-1-yl)-1H-1,2,4-triazol-5-yl)-4-chloroaniline | Chitin Deacetylase (Aspergillus niger) | Not specified | Identified as a potent inhibitor of the fungal enzyme. mdpi.com |
| 1-(4-(benzamido)phenyl)-3-arylurea derivative (Compound 6g) | Aromatase (Human) | -8.6 | Shows promise as an anticancer agent by targeting aromatase. rsc.org |
| Azo dye from 4-chloroaniline | Cytochrome P450 (CYP450) enzymes (Human) | Not specified | Demonstrates good binding affinity, suggesting potential for drug-metabolism interactions. |
| Schiff base from 4-chloroaniline | Protein 7BYE (Klebsiella pneumoniae) | -3.40 | Moderate binding affinity suggests a potential antibacterial interaction. researchgate.net |
| Schiff base from 4-chloroaniline | Protein 4LEB (Candida albicans) | -4.51 | Moderate binding affinity suggests a potential antifungal interaction. researchgate.net |
Reaction Pathway Prediction and Mechanistic Modeling
Computational modeling is instrumental in elucidating the complex reaction pathways and mechanisms that chemicals like 4-chloroaniline undergo. These models can predict the formation of intermediates and final products, providing a deeper understanding of transformation processes.
The electrochemical oxidation of 4-chloroaniline in an aqueous solution has been investigated using both experimental and computational methods. rsc.org The proposed mechanism involves the initial one-electron oxidation of 4-chloroaniline to form a primary radical cation. This is followed by the loss of a proton, leading to the formation of (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC). This unstable intermediate can then undergo hydrolysis to produce p-quinoneimine (PQI). Computational calculations using Gaussian 09W software were employed to predict possible products by analyzing properties like natural charge and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as well as the thermodynamic stability of intermediates and products. rsc.org
Furthermore, mechanistic modeling has been applied to understand the basis for 4-chloroaniline's biological activities. In the study of skin sensitization, quantum chemical calculations were used to infer the reaction mechanism. nih.govresearchgate.net The model, which highlighted the importance of the HOMO energy, suggests that the activation process for sensitization likely occurs through either autoxidation or a direct reaction involving free radicals. nih.govresearchgate.net This type of modeling helps to connect a molecule's fundamental electronic properties to its observed biological effect.
Applications of 4 Chloroaniline Ul 14c in Mechanistic Environmental and Biological Research
Elucidation of Contaminant Transformation Pathways in Model Systems
The use of 4-CHLOROANILINE-UL-14C has been instrumental in delineating the complex transformation pathways of this contaminant in various model systems, particularly in soil and microbial cultures. By tracing the ¹⁴C label, researchers can identify and quantify the parent compound, its metabolites, and its ultimate fate, such as mineralization to ¹⁴CO₂ or incorporation into bound residues.
In soil studies, 4-CHLOROANILINE-UL-14C has revealed that a significant pathway for its transformation involves its oxidation to 4-chlorocatechol (B124253). epa.govacademicjournals.org However, complete mineralization to ¹⁴CO₂ can be a slow process. For instance, in one study, after 16 weeks of incubation in soil at a concentration of 1 ppm, the mineralization of 4-chloroaniline (B138754) to ¹⁴CO₂ ranged from 12% to 27%. epa.gov Another key transformation pathway is the formation of condensation products. For example, 4-chloroaniline can be biologically converted to 4-chlorophenylhydroxylamine (B1217613), which can then non-biologically condense with another molecule of 4-chloroaniline to form 4,4'-dichloroazobenzene. epa.gov
The use of ¹⁴C-labeled 4-chloroaniline has also been crucial in understanding its degradation in controlled microbial systems. Studies with isolated bacterial strains have shown that the degradation efficiency can be high. For example, pure cultures of Cellulomonas sp. and Alcaligenes denitrificans were able to degrade 86.5% and 81.2% of p-chloroaniline, respectively, over 30 days. researchgate.net In a biofilm reactor, a microbial community demonstrated the capacity to mineralize and detoxify 4-chloroaniline, with the accumulation of the intermediate 4-chlorocatechol being dependent on the hydraulic retention time. nih.gov
The following table summarizes the key transformation products of 4-chloroaniline identified using radiolabeling techniques.
| Transformation Product | Model System | Reference(s) |
| 4-Chlorocatechol | Soil, Microbial Cultures | epa.govacademicjournals.orgnih.gov |
| 4-Chlorophenylhydroxylamine | Soil | epa.gov |
| 4,4'-Dichloroazobenzene | Soil | epa.gov |
| ¹⁴CO₂ (Mineralization) | Soil | epa.gov |
Understanding Microbial Adaptation and Evolution in Xenobiotic Degradation
4-CHLOROANILINE-UL-14C is a powerful tool for investigating how microbial populations adapt and evolve to degrade xenobiotic compounds. The radiolabel allows for sensitive detection of metabolic activity, even at low substrate concentrations, and can be used to track the flow of carbon from the contaminant into microbial biomass and metabolic products.
Studies have shown that microbial communities can adapt to efficiently degrade 4-chloroaniline, often through the synergistic action of multiple species. academicjournals.org For instance, a consortium of four bacterial species, including Pseudomonas and Comamonas, was shown to degrade 4-chloroaniline, although they preferentially utilized aniline (B41778) as a growth substrate. academicjournals.org The presence of a co-substrate like aniline can enhance the degradation of 4-chloroaniline, suggesting that the enzymes involved in aniline metabolism can be induced and also act on the chlorinated analogue. academicjournals.orgnih.gov In a biofilm reactor study, the bacterial community structure shifted in response to changes in the hydraulic retention time and the concentration of 4-chloroaniline, with Pseudomonas putida R1 becoming the dominant species. nih.gov
Long-term exposure studies using chemostat systems have provided insights into the adaptation of activated sludge microbial communities to 4-chloroaniline. asm.org The use of ¹⁴C-labeled 4-chloroaniline in such systems allows for the quantification of mineralization and helps to characterize the influence of adaptation on biodegradation rates. asm.org Research has also demonstrated that some bacteria can utilize 4-chloroaniline as a sole source of carbon and nitrogen, indicating a complete metabolic pathway for its degradation. nih.gov For example, Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 were all capable of growing on 4-chloroaniline alone. nih.gov
The table below presents findings from studies on microbial adaptation to 4-chloroaniline degradation.
| Microbial Species/Consortium | Key Finding | Reference(s) |
| Pseudomonas sp. and Comamonas sp. consortium | Preferential utilization of aniline, but co-metabolism of 4-chloroaniline. | academicjournals.org |
| Pseudomonas putida R1 | Dominant species in a biofilm reactor degrading 4-chloroaniline. | nih.gov |
| Acinetobacter baumannii CA2, Pseudomonas putida CA16, Klebsiella sp. CA17 | Capable of utilizing 4-chloroaniline as a sole carbon and nitrogen source. | nih.gov |
| Activated sludge microbial community | Adaptation to 4-chloroaniline in chemostat systems can be studied using ¹⁴C-labeling. | asm.org |
Investigating Binding and Sequestration in Environmental Compartments (e.g., Soil Organic Matter)
A significant fate process for many organic pollutants in the environment is their binding and sequestration in soil organic matter. 4-CHLOROANILINE-UL-14C has proven to be an indispensable tool for quantifying the extent of this binding and for characterizing the nature of the resulting bound residues.
Studies using ¹⁴C-labeled 4-chloroaniline have consistently shown that a substantial fraction of the applied radioactivity becomes incorporated into non-extractable, or bound, residues in soil. chemijournal.com The extent of binding is influenced by soil properties, with higher organic carbon content generally leading to increased binding. chemijournal.com For example, in one study, the percentage of bound ¹⁴C-labeled 4-chloroaniline ranged from 46% to 78% in soils with varying organic carbon content. chemijournal.com
The distribution of bound residues within the different fractions of soil organic matter (humic acid, fulvic acid, and humin) has also been investigated using 4-CHLOROANILINE-UL-14C. Research indicates that a significant portion of the bound residues is associated with the humin fraction, which is the most recalcitrant component of soil organic matter. In a long-term field study, after 7 weeks, 65% of the ¹⁴C from 4-chloroaniline was found in the organic fraction of the soil, primarily in the humic acid fraction. chemijournal.com The formation of covalent bonds between chloroanilines and humic constituents is considered a key mechanism for the formation of these stable, bound residues. chemijournal.com The bioavailability of these bound residues is generally lower than that of the parent compound, but they are not entirely inert and can be slowly mineralized over time. chemijournal.com
The following table provides data on the binding of 4-CHLOROANILINE-UL-14C in soil.
| Soil Type/Fraction | Percentage of Applied ¹⁴C Bound | Study Conditions | Reference(s) |
| Various soils | 46% - 78% | Dependent on organic carbon content | chemijournal.com |
| Soil organic fraction | 65% (after 7 weeks) | Field conditions | chemijournal.com |
| Humin fraction | Major repository of bound residues | Laboratory incubation | |
| Humic acid fraction | Significant binding observed | Field and laboratory studies | chemijournal.com |
Insights into Metabolic Enzyme Functionality and Substrate Specificity
4-CHLOROANILINE-UL-14C is a valuable substrate for in vitro and in vivo studies aimed at understanding the functionality and specificity of enzymes involved in the metabolism of aromatic amines. The radiolabel allows for sensitive detection of enzyme activity and the quantification of metabolic products.
The initial step in the microbial degradation of 4-chloroaniline is often catalyzed by an aniline oxygenase, which converts it to 4-chlorocatechol. academicjournals.orgnih.gov The subsequent ring cleavage is typically carried out by a dioxygenase. academicjournals.orgnih.gov Studies with bacterial consortia have shown that the catechol 1,2-dioxygenase involved in this pathway exhibits a preference for non-chlorinated substrates. academicjournals.org For example, the conversion rate for catechol was significantly higher than for 4-chlorocatechol, indicating that the chlorine substituent hinders the enzymatic reaction. academicjournals.org
The concept of co-metabolism, where the degradation of a compound is facilitated by the presence of another growth-promoting substrate, is crucial in understanding the fate of 4-chloroaniline. Aniline, being a structural analog, can induce the expression of enzymes that are also capable of transforming 4-chloroaniline. academicjournals.orgnih.gov In a study with Pseudomonas sp., it was found that while the bacterium did not grow on 4-chloroaniline alone, the presence of aniline as a co-substrate led to the degradation of 4-chloroaniline. acs.org This was attributed to the induction of catechol 2,3-dioxygenase by aniline, which then acted on the 4-chlorocatechol produced from 4-chloroaniline. acs.org
While direct Michaelis-Menten kinetic parameters for 4-chloroaniline degradation using the radiolabeled compound are not extensively reported in the provided context, related studies provide insights into enzyme kinetics. For instance, the half-saturation parameter (an analog of the Michaelis-Menten constant) for aniline metabolism by a Pseudomonas strain was determined to be 3.8 µM, indicating a high affinity of the enzyme for the substrate. researchgate.net Such studies, often employing radiolabeled substrates, are fundamental to understanding the efficiency and specificity of metabolic enzymes. nih.govnih.gov
The table below summarizes key findings related to enzyme functionality in 4-chloroaniline degradation.
| Enzyme/Enzyme System | Key Finding | Relevance of ¹⁴C-Labeling | Reference(s) |
| Catechol 1,2-dioxygenase | Higher conversion rate for catechol than for 4-chlorocatechol. | Allows for quantification of product formation and comparison of reaction rates. | academicjournals.org |
| Catechol 2,3-dioxygenase | Induced by aniline and involved in the meta-cleavage of 4-chlorocatechol. | Can be used to trace the metabolic fate of the carbon skeleton. | acs.org |
| Aniline oxygenase | The initial enzyme in the degradation pathway, converting 4-chloroaniline to 4-chlorocatechol. | Enables tracking of the initial transformation step. | academicjournals.orgnih.gov |
Future Research Perspectives and Methodological Advancements
Integration of Omics Technologies with Radiotracer Studies (e.g., Metagenomics, Metabolomics)
The integration of omics technologies with traditional radiotracer studies using 4-CHLOROANILINE-UL-14C offers a powerful approach to unravel the complex interactions between this contaminant and microbial communities. This combination allows researchers to not only track the fate of the 14C label but also to understand the functional and metabolic responses of the microorganisms involved in its transformation.
Metagenomics , the study of genetic material recovered directly from environmental samples, can be coupled with 4-CHLOROANILINE-UL-14C to identify the key microbial players and the specific genes and catabolic pathways responsible for its degradation. For instance, a study on 3-chloroaniline (B41212) degradation in wastewater reactors utilized metagenomics to identify putative degradation pathways, including a meta-cleavage pathway. biorxiv.org Future studies could employ 4-CHLOROANILINE-UL-14C to enrich for degrading microbial communities from contaminated sites. Subsequent metagenomic sequencing of these enriched consortia can reveal the full repertoire of genes involved in 4-chloroaniline (B138754) catabolism. This approach can help in the discovery of novel enzymes and degradation pathways that are currently unknown.
Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of the metabolic state of a microbial community in response to 4-chloroaniline exposure. By using 4-CHLOROANILINE-UL-14C, researchers can trace the incorporation of the 14C label into various metabolites, thus definitively identifying the biotransformation products of 4-chloroaniline. This is crucial for understanding the degradation pathway and identifying potentially more toxic intermediates. Studies on the metabolism of 4-chloroaniline in organisms like the medaka fish have already utilized 14C-labeled 4-CA to identify metabolites such as N-acetylated derivatives. nih.gov Future research could apply this to complex microbial communities, providing a detailed map of the metabolic network responding to 4-chloroaniline.
The integration of these omics technologies with radiotracer analysis will provide a more holistic understanding of 4-chloroaniline's environmental fate, moving beyond simple degradation rates to a mechanistic understanding of the underlying biological processes.
Development of Novel Radiosynthetic Routes for Complex Analogs
The synthesis of 14C-labeled compounds is a cornerstone of environmental fate studies. While 4-CHLOROANILINE-UL-14C is commercially available, the development of novel radiosynthetic routes for its more complex analogs is a critical area for future research. arcincusa.com These complex analogs can include derivatives with additional functional groups or different substitution patterns, which may be formed as transformation products or are of interest as new chemical entities.
The development of more efficient and versatile radiosynthetic methods is essential. This includes the use of modern synthetic techniques such as microwave-assisted reactions to expedite the synthesis of 14C-labeled compounds. selcia.com The ability to introduce the 14C label at specific positions within a molecule is also crucial for tracking the fate of different parts of the molecule during degradation.
Future research in this area could focus on:
Developing modular synthetic approaches that allow for the late-stage introduction of the 14C label into a variety of 4-chloroaniline analogs.
Exploring enzymatic synthesis for the production of specific 14C-labeled metabolites that are difficult to produce through traditional chemical synthesis.
Synthesizing dual-labeled analogs (e.g., with 14C and 15N) to simultaneously track the fate of both the carbon skeleton and the nitrogen atom of the amino group.
These advancements will provide the necessary tools to investigate the environmental fate of a wider range of 4-chloroaniline-related compounds.
Advanced Modeling and Predictive Frameworks for Environmental Fate and Biotransformation
Predictive models are essential tools for assessing the environmental risk of chemicals like 4-chloroaniline. Future research will focus on developing more advanced and accurate models that can predict the environmental fate and biotransformation of 4-CHLOROANILINE-UL-14C under various environmental conditions.
Quantitative Structure-Activity Relationships (QSARs) are models that relate the chemical structure of a compound to its biological activity or environmental fate. While QSARs have been developed for predicting the toxicity and biodegradation of anilines, there is a need for more refined models that can account for the specific nuances of 4-chloroaniline and its transformation products. ecetoc.org Future QSARs should incorporate a wider range of molecular descriptors and be validated with high-quality experimental data, including data from studies using 4-CHLOROANILINE-UL-14C.
Mechanistic models that simulate the various physical, chemical, and biological processes that govern the fate of 4-chloroaniline in the environment are also being developed. These models can be used to predict the concentration of 4-chloroaniline and its transformation products in different environmental compartments over time. A study on the degradation of 4-chloroaniline in a UV/TiO2/H2O2 system proposed a detailed degradation pathway with multiple intermediates, which can be incorporated into such models. researchgate.net The use of 4-CHLOROANILINE-UL-14C provides crucial data for parameterizing and validating these models, such as degradation rate constants and partitioning coefficients.
Future research in modeling should focus on:
Integrating data from omics studies into fate models to better represent the microbial processes driving biodegradation.
Developing spatially explicit models that can predict the fate of 4-chloroaniline in complex and heterogeneous environments.
Incorporating uncertainty analysis into model predictions to provide a more realistic assessment of environmental risk.
The development of these advanced modeling frameworks will enhance our ability to predict the environmental behavior of 4-chloroaniline and to make more informed decisions regarding its management.
Addressing Research Gaps in Low-Concentration Biodegradation Kinetics
The biodegradation of 4-chloroaniline at the low concentrations typically found in the environment (ng/L to µg/L range) is a critical yet understudied area. who.int Standard laboratory tests often use much higher concentrations, which may not accurately reflect the biodegradation kinetics at environmentally relevant levels. The use of 4-CHLOROANILINE-UL-14C is particularly valuable for studying low-concentration kinetics due to its high sensitivity, allowing for the detection of minute amounts of the compound and its transformation products.
Several research gaps need to be addressed:
Threshold Concentrations: The concept of a threshold concentration, below which biodegradation does not occur or is significantly reduced, needs to be further investigated for 4-chloroaniline. Studies on other micropollutants have shown that such thresholds exist and are influenced by various factors. wur.nl
Influence of Co-contaminants: In the environment, 4-chloroaniline is often present as part of a complex mixture of pollutants. The presence of other compounds can either inhibit or enhance its biodegradation. Future research should investigate the effect of co-contaminants on the low-concentration biodegradation kinetics of 4-CHLOROANILINE-UL-14C.
Microbial Community Dynamics: The composition and activity of the microbial community play a crucial role in biodegradation. It is important to understand how microbial communities adapt to low concentrations of 4-chloroaniline and how this adaptation affects degradation rates.
Addressing these research gaps will lead to a more accurate assessment of the persistence of 4-chloroaniline in the environment and the potential for natural attenuation.
| Parameter | Research Focus | Relevance to 4-CHLOROANILINE-UL-14C |
| Omics Integration | Identify key microbial players and degradation pathways. | Trace the fate of the 14C label into metabolites and link it to specific genes and organisms. |
| Radiosynthesis | Develop efficient routes for complex, labeled analogs. | Provide tools to study the fate of a wider range of related compounds and transformation products. |
| Advanced Modeling | Create more accurate predictive models for environmental fate. | Use of 14C data for model parameterization and validation. |
| Low-Concentration Kinetics | Understand biodegradation at environmentally relevant levels. | High sensitivity of 14C allows for accurate measurement at low concentrations. |
Q & A
Basic Research Questions
Q. How can researchers synthesize 4-CHLOROANILINE-UL-14C with high isotopic purity, and what experimental controls are critical?
- Methodology : Use ultrasound-assisted allylation (US) to minimize byproduct formation (e.g., N,N-diallyl derivatives). A factorial design (e.g., 2⁴ full factorial) should test variables like temperature (20–60°C), reaction time (1–4 hrs), and molar ratios of allyl bromide/K₂CO₃. Isotopic purity is ensured via HPLC-radioisotope detection and mass spectrometry .
- Key Controls :
- Monitor monoallylated:diallylated ratios via <sup>1</sup>H NMR.
- Validate isotopic incorporation using scintillation counting.
- Data Table :
| Factor | Range Tested | Impact on Yield (%) |
|---|---|---|
| Temperature | 20°C–60°C | +15% at 40°C |
| US Duration | 1–4 hrs | Optimal at 2 hrs |
| Allyl Bromide (eq.) | 1.0–2.5 | 1.5 eq. minimizes byproducts |
Q. What analytical techniques are essential for confirming the structural identity and purity of 4-CHLOROANILINE-UL-14C?
- Methodology :
- GC-MS or LC-HRMS for molecular ion confirmation (e.g., m/z 127.5 [M]<sup>+</sup> for <sup>14</sup>C-labeled aniline).
- Isotopic Purity : Use radio-TLC with β-scanners or autoradiography to detect non-labeled impurities .
- Cross-reference spectral data with PubChem or Reaxys entries (e.g., InChIKey: KYZMDTXDORSKMB-UHFFFAOYSA-N for structural analogs) .
Q. How should isotopic tracing experiments using 4-CHLOROANILINE-UL-14C be designed to study metabolic pathways?
- Methodology :
- In vitro assays : Incubate with liver microsomes and track <sup>14</sup>CO₂ release via scintillation counting.
- Chromatographic separation : Use reverse-phase HPLC to isolate metabolites (e.g., hydroxylated or glucuronidated derivatives).
- Validation : Compare retention times with unlabeled standards and confirm via co-elution spikes .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for 4-CHLOROANILINE-UL-14C derivatization while minimizing radiolytic decomposition?
- Methodology :
- Apply response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, radiation shielding).
- Use Arrhenius kinetics to quantify decomposition rates under varying temperatures.
- Example Optimization :
| Variable | Optimal Range | Decomposition Rate (k) |
|---|---|---|
| Solvent (DMF/H₂O) | 80:20 v/v | k = 0.012 hr⁻¹ |
| Shielding (Pb) | 5 mm thickness | 40% reduction in rate |
- Reference ultrasound protocols from allylation studies to accelerate reactions and reduce exposure .
Q. What mechanistic insights can be gained from contradictory data in 4-CHLOROANILINE-UL-14C degradation studies (e.g., aerobic vs. anaerobic conditions)?
- Analysis Framework :
- Hypothesis Testing : Compare degradation intermediates via ESI-MS/MS to identify pathway bifurcations (e.g., nitroso vs. quinone formation).
- Statistical Contradiction Resolution : Apply Bayesian inference to weigh evidence for competing mechanisms (e.g., radical vs. nucleophilic pathways) .
Q. How can researchers reconcile conflicting bioaccumulation data for 4-CHLOROANILINE-UL-14C in aquatic vs. terrestrial models?
- Methodology :
- Comparative Lipidomics : Measure partition coefficients (log P) in lipid extracts from different species.
- Trophic Transfer Studies : Use stable isotope probing (SIP) to track <sup>14</sup>C incorporation into food chains.
- Data Normalization : Adjust for organism-specific metabolic rates (e.g., Q₁₀ temperature coefficients) .
Data Contradiction & Validation
Q. What strategies are recommended when analytical results for 4-CHLOROANILINE-UL-14C purity conflict between labs?
- Protocol :
- Inter-lab Round-Robin Trials : Share aliquots of the same batch for cross-validation via ISO/IEC 17025 standards.
- Error Source Analysis : Audit methodologies for differences in scintillation cocktail (e.g., Insta-Gel vs. Ultima Gold) or quenching effects .
- Resolution Table :
| Discrepancy Source | Mitigation Strategy |
|---|---|
| Detector calibration | Use NIST-traceable <sup>14</sup>C standards |
| Sample preparation | Adopt SOPs from [8] for US-assisted synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
